molecular formula C10H5Cl2N5O B14578697 6,8-Dichloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one CAS No. 61338-61-2

6,8-Dichloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one

Cat. No.: B14578697
CAS No.: 61338-61-2
M. Wt: 282.08 g/mol
InChI Key: YWRMYTQQLPONTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dichloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline core, substituted with chlorine atoms at the 6 and 8 positions, and a tetrazole ring at the 3 position. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene.

    Tetrazole Formation: The tetrazole ring can be introduced by reacting the appropriate nitrile derivative with sodium azide under acidic conditions.

Industrial Production Methods

Industrial production of 6,8-dichloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can target the tetrazole ring or the quinoline core, leading to different reduced products.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or tetrazole-reduced products.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring and quinoline core play crucial roles in these interactions, often involving hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    6,8-dichloroquinoline: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.

    3-(1H-tetrazol-5-yl)-1H-quinolin-4-one: Lacks chlorine substitutions, which may affect its biological activity and chemical properties.

Uniqueness

6,8-dichloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one stands out due to the presence of both chlorine atoms and the tetrazole ring, which together enhance its chemical reactivity and potential biological activity. This unique combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61338-61-2

Molecular Formula

C10H5Cl2N5O

Molecular Weight

282.08 g/mol

IUPAC Name

6,8-dichloro-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one

InChI

InChI=1S/C10H5Cl2N5O/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)18)10-14-16-17-15-10/h1-3H,(H,13,18)(H,14,15,16,17)

InChI Key

YWRMYTQQLPONTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C3=NNN=N3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.